
H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH is a peptide consisting of nine amino acids: Tyrosine, Leucine, Glycine, Alanine, Threonine, Leucine, Lysine, Glycine, and Valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In industrial settings, the production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines follow the same principles as SPPS but are optimized for high throughput and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like Tyrosine and Methionine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of Tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free cysteine residues.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.
Medicine: Investigated for their therapeutic potential in treating diseases, including as drug candidates for conditions like diabetes and cancer.
Industry: Utilized in the development of biomaterials, cosmetics, and as additives in various products.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they exert their effects by interacting with molecular targets such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion channels: Modulating the activity of ion channels to influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different biological activities.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2:
Uniqueness
The uniqueness of H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH lies in its specific sequence, which determines its structure and function
Eigenschaften
CAS-Nummer |
852243-42-6 |
|---|---|
Molekularformel |
C43H72N10O12 |
Molekulargewicht |
921.1 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H72N10O12/c1-22(2)17-31(50-38(59)29(45)19-27-12-14-28(55)15-13-27)40(61)47-20-33(56)48-25(7)37(58)53-36(26(8)54)42(63)51-32(18-23(3)4)41(62)49-30(11-9-10-16-44)39(60)46-21-34(57)52-35(24(5)6)43(64)65/h12-15,22-26,29-32,35-36,54-55H,9-11,16-21,44-45H2,1-8H3,(H,46,60)(H,47,61)(H,48,56)(H,49,62)(H,50,59)(H,51,63)(H,52,57)(H,53,58)(H,64,65)/t25-,26+,29-,30-,31-,32-,35-,36-/m0/s1 |
InChI-Schlüssel |
WKUGEDKMHJYMIA-JHMOKGARSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
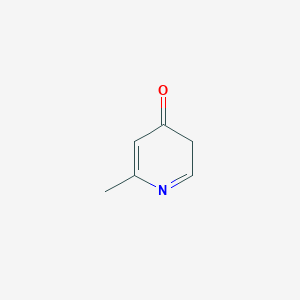
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)

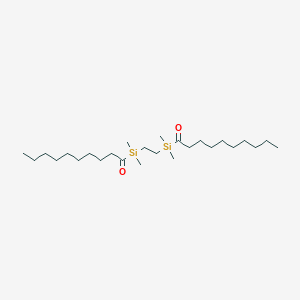
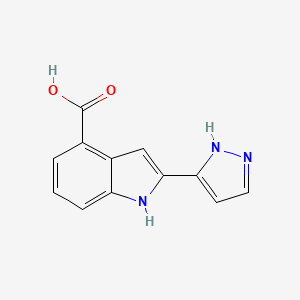
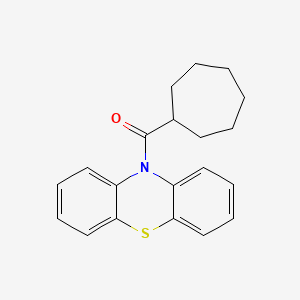
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
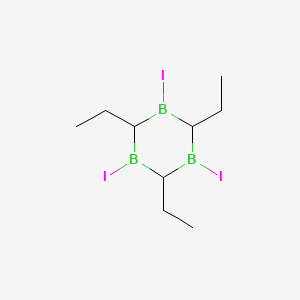

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
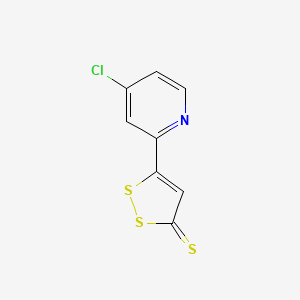
![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
